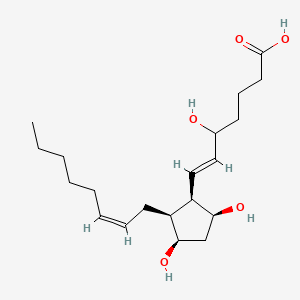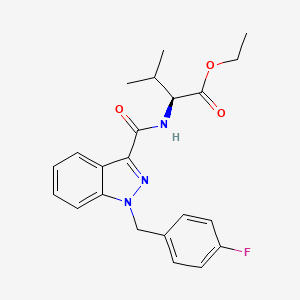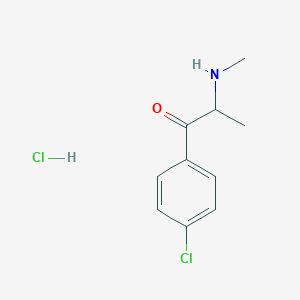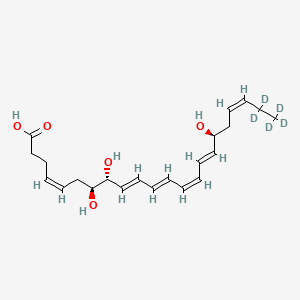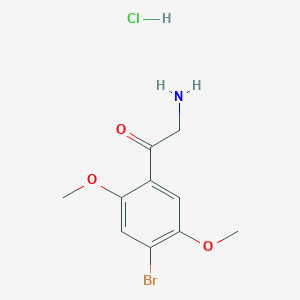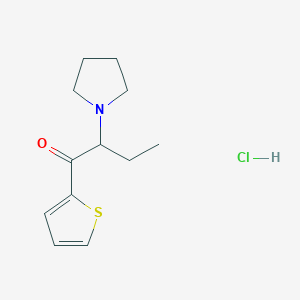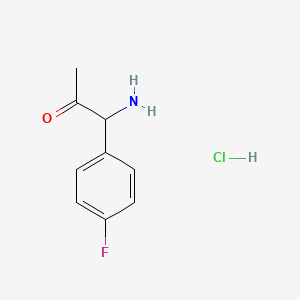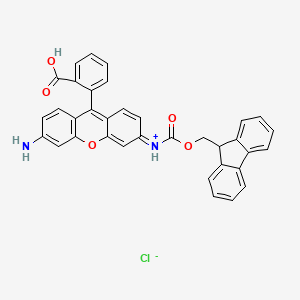
N-FMOC RHODAMINE 110
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC Rhodamine 110 typically involves the protection of rhodamine 110 with the FMOC (fluorenylmethyloxycarbonyl) group. This protection is achieved through a reaction between rhodamine 110 and FMOC chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-FMOC Rhodamine 110 undergoes various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing for further functionalization of the rhodamine 110 core.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution: Removal of the FMOC group is typically achieved using a base such as piperidine in an organic solvent like dimethylformamide.
Oxidation/Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.
Major Products
The major products formed from these reactions include deprotected rhodamine 110 and various functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-FMOC Rhodamine 110 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in enzyme assays to study peptidase activity and other enzymatic processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biological molecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The mechanism of action of N-FMOC Rhodamine 110 involves its ability to fluoresce upon excitation. The FMOC group protects the rhodamine 110 core, allowing for selective reactions and functionalization. Upon removal of the FMOC group, the rhodamine 110 core can interact with various molecular targets, emitting fluorescence that can be detected and measured .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 110: The parent compound, used widely as a fluorescent dye.
Rhodamine B: Another rhodamine derivative with different functional groups and applications.
Rhodamine 123: A cationic dye used in various biological assays.
Uniqueness
N-FMOC Rhodamine 110 is unique due to its FMOC protection, which allows for selective functionalization and synthesis of heterofunctional derivatives. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the fluorescent probe .
Properties
IUPAC Name |
(E)-[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]-(9H-fluoren-9-ylmethoxycarbonyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24N2O5.ClH/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30;/h1-18,30H,19,36H2,(H,38,39);1H/b37-21+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJGBSGFYGPQG-LUHONZBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[NH+]=C4C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)/[NH+]=C/4\C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
